5-[[Amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-ARG(PMC)-OH CHA, also known as Z-Arg(PMC)-OH, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly significant in the study of proteolytic enzymes, such as cathepsins, which play crucial roles in various biological processes including protein degradation and cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-ARG(PMC)-OH CHA typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps:
Coupling: The amino acids are sequentially added to a solid resin support, with each addition involving the coupling of the amino acid’s carboxyl group to the amine group of the growing peptide chain.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amine group for the next coupling reaction.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a cocktail of reagents, typically containing trifluoroacetic acid (TFA), which removes side-chain protecting groups.
Industrial Production Methods
Industrial production of Z-ARG(PMC)-OH CHA follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. High-performance liquid chromatography (HPLC) is often used for purification.
Chemical Reactions Analysis
Types of Reactions
Z-ARG(PMC)-OH CHA undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes, leading to the cleavage of peptide bonds.
Oxidation and Reduction: These reactions can modify the side chains of amino acids within the peptide.
Substitution: Involving the replacement of specific functional groups within the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffers at physiological pH.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT).
Major Products Formed
The primary products of these reactions are smaller peptide fragments and amino acids, which can be analyzed using mass spectrometry and other analytical techniques .
Scientific Research Applications
Z-ARG(PMC)-OH CHA is widely used in scientific research for:
Enzyme Activity Assays: As a substrate for cathepsins and other proteolytic enzymes, it helps in measuring enzyme activity and kinetics.
Drug Development: Used in screening potential inhibitors of proteolytic enzymes, which are targets for therapeutic interventions in diseases like cancer and neurodegenerative disorders.
Biological Studies: Helps in understanding the role of proteolytic enzymes in cellular processes and disease mechanisms
Mechanism of Action
The mechanism of action of Z-ARG(PMC)-OH CHA involves its interaction with proteolytic enzymes. The peptide substrate binds to the active site of the enzyme, where it undergoes hydrolysis. This reaction releases a detectable product, allowing researchers to measure enzyme activity. The molecular targets include cathepsins and other cysteine proteases, which are involved in protein degradation pathways .
Comparison with Similar Compounds
Similar Compounds
Z-Arg-Arg-AMC: Another peptide substrate used for similar applications but differs in its fluorogenic properties.
Z-Arg-Arg-NHMec: Similar in structure but used in different enzymatic assays.
Uniqueness
Z-ARG(PMC)-OH CHA is unique due to its specific sequence and protecting groups, which provide high selectivity and stability in enzymatic assays. Its design allows for precise measurement of proteolytic activity over a broad pH range, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C34H51N5O7S |
---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
InChI |
InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2 |
InChI Key |
MYXGDQOQWHFITA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.